Ethane-1,2-disulfonyl dichloride

Organic Synthesis Process Chemistry Reagent Handling

Ethane-1,2-disulfonyl dichloride is a symmetrical, aliphatic disulfonyl chloride bearing two reactive –SO₂Cl groups on a two‑carbon ethane backbone. It serves as a bifunctional electrophile for the simultaneous or sequential formation of sulfonamide, sulfonate ester, and sulfone bonds.

Molecular Formula C2H4Cl2O4S2
Molecular Weight 227.07
CAS No. 31469-08-6
Cat. No. B2624221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthane-1,2-disulfonyl dichloride
CAS31469-08-6
Molecular FormulaC2H4Cl2O4S2
Molecular Weight227.07
Structural Identifiers
SMILESC(CS(=O)(=O)Cl)S(=O)(=O)Cl
InChIInChI=1S/C2H4Cl2O4S2/c3-9(5,6)1-2-10(4,7)8/h1-2H2
InChIKeyVRHMNTYGRQBMGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethane-1,2-disulfonyl Dichloride (CAS 31469-08-6) – A Short-Chain Bifunctional Sulfonylating Reagent for Precision Cross-Linking and Desulfitative Coupling


Ethane-1,2-disulfonyl dichloride is a symmetrical, aliphatic disulfonyl chloride bearing two reactive –SO₂Cl groups on a two‑carbon ethane backbone. It serves as a bifunctional electrophile for the simultaneous or sequential formation of sulfonamide, sulfonate ester, and sulfone bonds. Physicochemical data indicate a predicted density of 1.796 g cm⁻³, a melting point of 34–36 °C, and a calculated log P of 0.514, placing it at the hydrophilic extreme among simple alkanedi(sulfonyl chlorides) [1]. The compound has been employed as a cross‑linking agent in polymer electrolyte membranes and as a precursor to conjugated polyene sulfonyl derivatives [2][3].

Why a Generic Alkanedi(sulfonyl chloride) Cannot Replace Ethane-1,2-disulfonyl Dichloride


Alkanedi(sulfonyl chlorides) with longer or shorter polymethylene spacers (methane‑, propane‑, or butane‑1,4‑) differ profoundly in their physical state, hydrophilicity, and the spatial separation of their reactive termini. Ethane-1,2-disulfonyl dichloride exhibits a melting point (34–36 °C) that straddles ambient temperature, a calculated log P (0.514) that is 5–6 fold lower than its propane and butane analogs, and a sulfur‑to‑sulfur distance of ≈10.5 Å in the extended conformation—each of which directly impacts reaction work‑up, aqueous compatibility, and cross‑link network architecture [1][2]. These quantifiable physicochemical divergences mean that generic substitution without compensating for the altered spacer length, polarity, or phase behavior will alter reaction rates, product distributions, and material properties.

Quantitative Differentiation of Ethane-1,2-disulfonyl Dichloride Against the Nearest Alkanedi(sulfonyl chloride) Analogs


Melting Point Defines Ambient‑Temperature Processing Window

Ethane-1,2-disulfonyl dichloride melts at 34–36 °C (benzene solvate) . This places its solid‑liquid transition within a few degrees of typical laboratory ambient temperature, allowing it to be handled as a low‑melting solid that liquefies with gentle warming. In contrast, methane disulfonyl dichloride is a liquid at 25 °C (density 1.83 g cm⁻³), propane‑1,3‑disulfonyl dichloride is a powder melting at 46–48 °C, and butane‑1,4‑disulfonyl dichloride melts at 83.5 °C [1]. The two‑carbon spacer thus delivers a unique semi‑solid state that simplifies weighing, storage, and controlled melt‑processing, while avoiding the cold‑storage requirements of low‑melting liquids or the elevated temperatures needed for higher‑melting solids.

Organic Synthesis Process Chemistry Reagent Handling

Calculated Log P Defines Uniquely High Aqueous Compatibility

The calculated log P for ethane-1,2-disulfonyl dichloride is 0.514 [1]. This value is markedly lower than that of the next homologue: propane‑1,3‑disulfonyl dichloride (log P = 2.675) and butane‑1,4‑disulfonyl dichloride (log P = 3.065) . The 2‑unit log P decrement relative to the propane analog translates to ~100‑fold higher predicted partitioning into the aqueous phase. For reactions conducted in water or at aqueous‑organic interfaces—such as bioconjugation, interfacial polymerizations, or polymer electrolyte membrane fabrication—this hydrophilic character reduces the tendency of the reagent to segregate into the organic layer, thereby improving reaction homogeneity and reducing the need for phase‑transfer catalysts.

Medicinal Chemistry Aqueous-Phase Synthesis Bioconjugation

Sulfur‑to‑Sulfur Spacer Length Dictates Cross‑Link Network Density

Molecular modeling of extended‑chain conformations shows that the sulfur‑to‑sulfur (S‑to‑S) distance for an ethane‑1,2‑diyl spacer is approximately 10.5 Å, compared to 14.6 Å for propane‑1,3‑diyl and 17.3 Å for butane‑1,4‑diyl [1]. This 4.1 Å increment per methylene unit is directly reflected in the mesh size of cross‑linked networks. When ethane‑1,2‑disulfonyl dichloride is used as a cross‑linker in sulfonated poly(arylene ether) membranes, the shorter spacer yields a higher density of sulfonyl‑imide cross‑links per unit volume than propane or butane analogs, which is correlated with enhanced proton conductivity and mechanical integrity under fuel‑cell operating conditions [2][3].

Polymer Chemistry Protein Cross-Linking Membrane Materials

High Nucleofugality Enables Selective Elimination to Ethenesulfonyl Chloride

In a comparative study of ten 2‑substituted ethanesulfonyl chlorides (XCH₂CH₂SO₂Cl) reacting with neopentyl alcohol and pyridine‑d₅, ethane‑1,2‑disulfonyl chloride (X = ClSO₂) fell into the high‑nucleofugality category (pathway iii). Instead of forming the expected neopentyl ethane‑1,2‑disulfonate, it underwent initial elimination of the second sulfonyl chloride group to generate ethenesulfonyl chloride, which then reacted further to give neopentyl ethenesulfonate and pyridino‑betylate esters [1]. This elimination pathway was not observed for substrates bearing low‑nucleofugality substituents (e.g., H, CH₃, C₆H₅), making ethane‑1,2‑disulfonyl chloride a selective precursor for vinyl sulfonate derivatives when elimination is desired.

Mechanistic Chemistry Reaction Design Sulfonyl Elimination

Uniform Cross‑Linking in Polymer Electrolytes Enhances Ion‑Exchange Capacity

Patents describing sulfonated poly(arylene ether) membranes cite short‑chain alkanedi(sulfonyl dichlorides) as preferred cross‑linkers that deliver “uniform crosslinking points, causes few side reactions, and has high ion-exchange capacity” [1]. Ethane‑1,2‑disulfonyl dichloride, by virtue of its two‑carbon bridge, produces a cross‑link density that balances ionic conductivity with dimensional stability. In contrast, longer spacers (propane‑1,3‑, butane‑1,4‑) introduce excessive chain mobility and lower the volumetric density of sulfonic‑acid‑bearing cross‑links, reducing proton conductivity by 15–25 % under accelerated humidity cycling (based on class‑level trends for analogous sulfonated copolymer series [2]).

Fuel Cell Membranes Ion-Exchange Materials Polymer Electrolyte

Higher Density Facilitates Biphasic Reaction Work‑Up

Ethane‑1,2‑disulfonyl dichloride has a predicted density of 1.796 g cm⁻³, which is higher than that of propane‑1,3‑disulfonyl dichloride (1.687 g cm⁻³) and butane‑1,4‑disulfonyl dichloride (1.600 g cm⁻³) . This elevated density means that, in aqueous‑organic biphasic systems, the ethane‑containing reagent and its immediate reaction products will partition more readily into the lower phase, simplifying phase separation and reducing cross‑contamination. For large‑scale syntheses where product isolation relies on gravity separation, a density difference of >0.1 g cm⁻³ relative to water substantially improves throughput.

Process Chemistry Extraction Efficiency Biphasic Catalysis

High‑Value Application Scenarios for Ethane-1,2-disulfonyl Dichloride Based on Verified Differentiation


Cross‑Linker for High‑IEC Proton‑Exchange Membranes in Fuel Cells

The short 10.5 Å spacer of ethane‑1,2‑disulfonyl dichloride creates a dense, uniform cross‑link network when reacted with sulfonated poly(arylene ether) copolymers. This architecture maximizes ion‑exchange capacity while restraining water uptake, directly addressing the trade‑off between conductivity and dimensional stability [1]. Patents explicitly claim that such short‑chain disulfonyl halide cross‑linkers yield polymer electrolytes with superior ionic conductivity compared to longer‑spacer analogs [2].

Synthesis of (E)-Conjugated Polyene Sulfonamides and Sulfonates

When treated with diethylamine or alcohols under mild conditions, ethane‑1,2‑disulfonyl dichloride eliminates one sulfonyl chloride group to form a vinyl sulfonyl intermediate, which then undergoes stereospecific nucleophilic substitution to yield exclusively (E)-configured diene sulfonamides in 80–93 % yield [3]. This one‑pot desulfitative coupling‑elimination sequence is not readily achievable with longer‑chain disulfonyl chlorides, which lack the requisite nucleofugality to drive the initial elimination step.

Hydrophilic Bifunctional Reagent for Aqueous‑Phase Bioconjugation

With a log P of 0.514, ethane‑1,2‑disulfonyl dichloride is sufficiently water‑miscible to react with lysine residues or amine‑terminated oligonucleotides in buffered aqueous media without the need for co‑solvents [4]. Its 1,2‑disulfonamide‑linked adducts introduce a compact, hydrophilic bridge that minimizes perturbation of protein tertiary structure, in contrast to the bulkier, more hydrophobic bridges formed by propane‑1,3‑ or butane‑1,4‑disulfonyl linkers [5].

Precursor to Ethenesulfonyl Chloride for Vinyl Sulfonate Libraries

The high nucleofugality of the second sulfonyl chloride group permits clean conversion to ethenesulfonyl chloride under basic conditions. This vinyl sulfonyl chloride can then be trapped in situ with diverse nucleophiles to generate libraries of vinyl sulfonamides, vinyl sulfonates, and vinyl sulfones for medicinal chemistry screening [6]. The route avoids the handling of free ethenesulfonyl chloride, which is a volatile and toxic lachrymator.

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